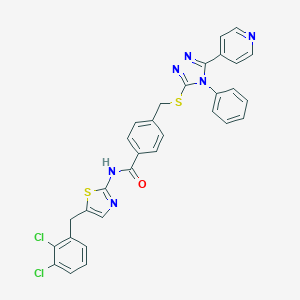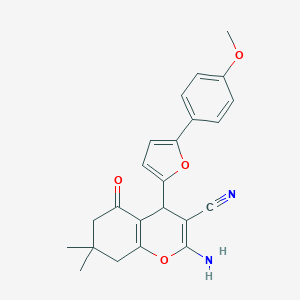![molecular formula C26H31N3O2S B285932 (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the G protein-coupled receptor 39 (GPR39) and has shown promising results in preclinical studies.
作用機序
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione acts as a selective antagonist of GPR39, a receptor that is highly expressed in the brain and has been implicated in various neurological disorders. By blocking the activity of GPR39, this compound enhances the release of neurotransmitters such as glutamate and acetylcholine, which are essential for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of glutamate and acetylcholine in the prefrontal cortex and hippocampus, two brain regions that are critical for learning and memory. This compound also enhances synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other.
実験室実験の利点と制限
One of the main advantages of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione is its selectivity for GPR39, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, the long-term safety and efficacy of this compound in humans are still unknown.
将来の方向性
Future research on (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans with cognitive impairment associated with various neurological disorders. Finally, this compound could be used as a tool compound to investigate the role of GPR39 in various physiological and pathological processes in the brain.
合成法
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde with 2-methylpiperazine, followed by the reaction with thiazolidine-2,4-dione and the subsequent purification of the product.
科学的研究の応用
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these studies, this compound has been shown to improve cognitive function by enhancing synaptic plasticity and neurotransmitter release in the brain.
特性
分子式 |
C26H31N3O2S |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H31N3O2S/c1-19-7-5-6-8-22(19)28-15-13-27(14-16-28)18-29-24(30)23(32-25(29)31)17-20-9-11-21(12-10-20)26(2,3)4/h5-12,17H,13-16,18H2,1-4H3/b23-17+ |
InChIキー |
YLPAHICPGZEJJC-HAVVHWLPSA-N |
異性体SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)





![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
